

# Spectroscopic Characterization of 6-Fluoropyrazine-2-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 6-Fluoropyrazine-2-carbonitrile

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This technical guide provides an in-depth overview of the spectroscopic data for **6-Fluoropyrazine-2-carbonitrile**, a key heterocyclic building block in medicinal chemistry and materials science. The document details predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) spectroscopic features, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, it outlines comprehensive experimental protocols for acquiring such data, ensuring reproducibility and accuracy in research and development settings.

## Molecular Structure and Properties

- IUPAC Name: 6-fluoropyrazine-2-carbonitrile
- Molecular Formula:  $C_5H_2FN_3$
- Molecular Weight: 123.09 g/mol [\[1\]](#)
- CAS Number: 356783-46-5

## Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for **6-Fluoropyrazine-2-carbonitrile**. Due to the limited availability of public experimental spectra, the NMR data is based on computational predictions, while the IR and MS data are inferred from the known behavior of similar chemical structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **6-Fluoro-pyrazine-2-carbonitrile** are summarized below.

Table 1: Predicted  $^1\text{H}$  NMR Data for **6-Fluoro-pyrazine-2-carbonitrile**

Chemical Shift (ppm)	Multiplicity	Assignment
~8.8	d	H-3
~8.6	s	H-5

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **6-Fluoro-pyrazine-2-carbonitrile**

Chemical Shift (ppm)	Multiplicity	Assignment
~160	d	C-6
~150	d	C-3
~145	s	C-5
~130	s	C-2
~115	s	CN

Note: Predicted chemical shifts are estimates and may vary from experimental values. 'd' denotes a doublet, and 's' denotes a singlet.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for **6-Fluoro-pyrazine-2-carbonitrile** are listed below.

Table 3: Expected IR Absorption Bands for **6-Fluoro-pyrazine-2-carbonitrile**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Weak-Medium	Aromatic C-H stretch
~2240-2220	Strong	C≡N (nitrile) stretch
~1600-1450	Medium-Strong	Pyrazine ring C=N and C=C stretches
~1250-1000	Strong	C-F stretch
~900-700	Medium-Strong	Aromatic C-H out-of-plane bending

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **6-Fluoro-pyrazine-2-carbonitrile**, Electron Ionization (EI) is a suitable method.

Table 4: Expected Mass Spectrometry Data for **6-Fluoro-pyrazine-2-carbonitrile**

m/z	Interpretation
123	Molecular ion [M] <sup>+</sup>
96	[M - HCN] <sup>+</sup>
75	[M - FCN] <sup>+</sup> or [C <sub>4</sub> H <sub>2</sub> N <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed protocols for acquiring NMR, IR, and Mass Spec data for **6-Fluoro-pyrazine-2-carbonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra.

Materials:

- **6-Fluoro-pyrazine-2-carbonitrile** sample
- Deuterated chloroform ( $\text{CDCl}_3$ ) or Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ )
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **6-Fluoro-pyrazine-2-carbonitrile**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry vial.
  - Gently vortex the vial to ensure the sample is fully dissolved.
  - Using a pipette, transfer the solution into a clean 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
  - Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans will likely be required for  $^{13}\text{C}$  due to its lower natural abundance.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample.

Materials:

- **6-Fluoro-pyrazine-2-carbonitrile** sample
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
  - Place a small amount (~1-2 mg) of **6-Fluoro-pyrazine-2-carbonitrile** and approximately 100-200 mg of dry KBr powder into an agate mortar.
  - Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press die.
  - Apply pressure to the die using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet into the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern using Electron Ionization Mass Spectrometry (EI-MS).

Materials:

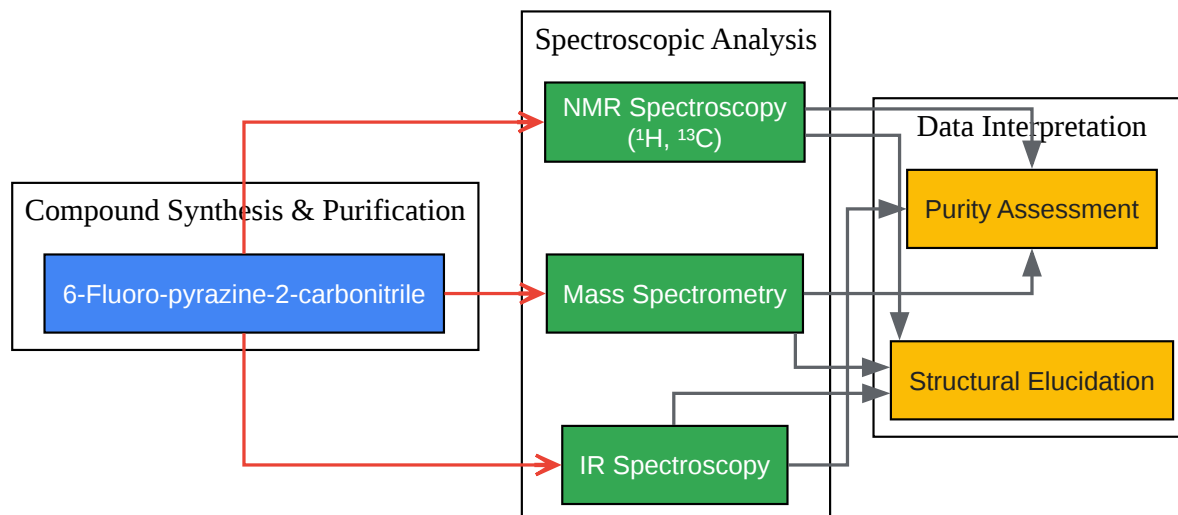
- **6-Fluoro-pyrazine-2-carbonitrile** sample
- Volatile solvent (e.g., methanol or dichloromethane)
- Mass spectrometer with an EI source

Procedure:

- Sample Introduction:
  - Dissolve a small amount of the sample in a volatile solvent.
  - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.
- Data Acquisition:
  - The sample is vaporized in the ion source.
  - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
  - The resulting positive ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio ( $m/z$ ).
  - A mass spectrum is generated by plotting the relative abundance of the ions as a function of their  $m/z$  ratio.

## Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **6-Fluoro-pyrazine-2-carbonitrile** is depicted in the following diagram.



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## References

- 1. NMR Predict Desktop [modgraph.co.uk]
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